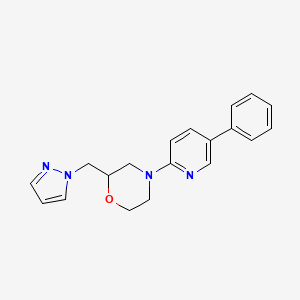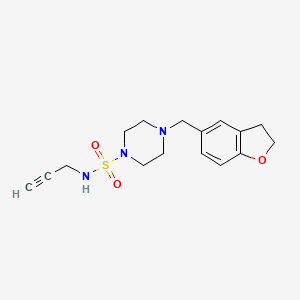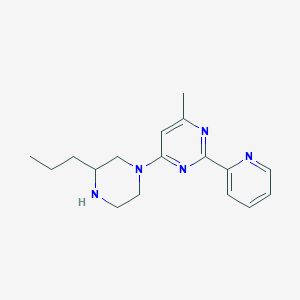![molecular formula C16H18ClN3OS B6982734 2-Chloro-6-[4-(thiophen-3-ylmethyl)piperazin-1-yl]benzamide](/img/structure/B6982734.png)
2-Chloro-6-[4-(thiophen-3-ylmethyl)piperazin-1-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-[4-(thiophen-3-ylmethyl)piperazin-1-yl]benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives. This compound is characterized by the presence of a chloro-substituted benzamide core, a piperazine ring, and a thiophene moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-[4-(thiophen-3-ylmethyl)piperazin-1-yl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of the piperazine intermediate by reacting piperazine with thiophene-3-carboxaldehyde under appropriate conditions to form 4-(thiophen-3-ylmethyl)piperazine.
Coupling with Benzamide: The piperazine intermediate is then coupled with 2-chloro-6-nitrobenzamide in the presence of a suitable coupling agent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired product.
Reduction of Nitro Group: The nitro group in the intermediate product is reduced to an amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow techniques to improve efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-[4-(thiophen-3-ylmethyl)piperazin-1-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiophene moiety can undergo oxidation to form sulfoxides or sulfones, while the piperazine ring can be reduced or oxidized under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., NaOH) or a catalyst (e.g., Pd/C).
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced piperazine derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Applications De Recherche Scientifique
2-Chloro-6-[4-(thiophen-3-ylmethyl)piperazin-1-yl]benzamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-[4-(thiophen-3-ylmethyl)piperazin-1-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell, leading to modulation of signaling pathways.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in critical biological processes, thereby affecting cellular functions.
DNA Intercalation: Intercalating into DNA, leading to disruption of DNA replication and transcription.
Comparaison Avec Des Composés Similaires
2-Chloro-6-[4-(thiophen-3-ylmethyl)piperazin-1-yl]benzamide can be compared with other similar compounds, such as:
2-Chloro-6-[4-(phenylmethyl)piperazin-1-yl]benzamide: Lacks the thiophene moiety, which may result in different biological activities.
2-Chloro-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]benzamide: Contains a pyridine ring instead of thiophene, potentially altering its chemical reactivity and biological properties.
2-Chloro-6-[4-(furan-3-ylmethyl)piperazin-1-yl]benzamide: Features a furan ring, which may influence its pharmacokinetic and pharmacodynamic profiles.
The uniqueness of this compound lies in the presence of the thiophene moiety, which imparts distinct electronic and steric properties, potentially enhancing its biological activity and selectivity.
Propriétés
IUPAC Name |
2-chloro-6-[4-(thiophen-3-ylmethyl)piperazin-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3OS/c17-13-2-1-3-14(15(13)16(18)21)20-7-5-19(6-8-20)10-12-4-9-22-11-12/h1-4,9,11H,5-8,10H2,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOZLAWPLDHNPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC=C2)C3=C(C(=CC=C3)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]amino]-N-propan-2-ylacetamide](/img/structure/B6982652.png)



![5-[5-(2-methylcyclopropyl)-1,2,4-oxadiazol-3-yl]-3H-1,3-benzoxazol-2-one](/img/structure/B6982698.png)
![[2-(2,4-Dimethyl-1,3-thiazol-5-yl)-5-fluorophenyl]methanol](/img/structure/B6982702.png)

![N-[(3-bromo-1-methylindol-2-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine](/img/structure/B6982722.png)
![3-[(3-Bromo-1-methylindol-2-yl)methylamino]propan-1-ol](/img/structure/B6982726.png)
![2-[2-(4-Acetylpiperazin-1-yl)ethylamino]-6-chlorobenzamide](/img/structure/B6982729.png)
![3-methyl-5-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methylamino]-5-oxopentanoic acid](/img/structure/B6982730.png)
![N-(1,2-oxazol-3-ylmethyl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-amine](/img/structure/B6982741.png)
![Methyl 5-[[[1-(2,2-difluoroethyl)pyrazol-3-yl]amino]methyl]-1-methylpyrrole-2-carboxylate](/img/structure/B6982753.png)
![Methyl 5-[[4-(ethylcarbamoyl)anilino]methyl]-1-methylpyrrole-2-carboxylate](/img/structure/B6982758.png)
